molecular formula C12H18N2O3 B455812 2-(3,4-Diethoxyphenyl)acetohydrazide CAS No. 91908-37-1

2-(3,4-Diethoxyphenyl)acetohydrazide

Cat. No.: B455812
CAS No.: 91908-37-1
M. Wt: 238.28g/mol
InChI Key: GIIWXHQWSFDFDM-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol It is a derivative of acetohydrazide, featuring a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions

Scientific Research Applications

2-(3,4-Diethoxyphenyl)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (SDS) for 2-(3,4-Diethoxyphenyl)acetohydrazide indicates that it may cause an allergic skin reaction and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the acetohydrazide derivative . The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetohydrazide group to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxyphenyl)acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.

    2-(3,4-Dihydroxyphenyl)acetohydrazide: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

2-(3,4-Diethoxyphenyl)acetohydrazide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(15)14-13)7-11(10)17-4-2/h5-7H,3-4,8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWXHQWSFDFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357097
Record name 2-(3,4-diethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91908-37-1
Record name 2-(3,4-diethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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